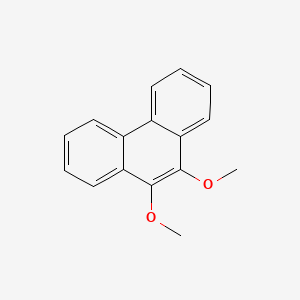

9,10-Dimethoxyphenanthrene

Description

Properties

IUPAC Name |

9,10-dimethoxyphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVPDHZJHULKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxyphenanthrene typically involves the methylation of 9,10-phenanthrenequinone. One common method includes the use of sodium dithionite, tetrabutylammonium bromide, and dimethyl sulfate in a mixture of tetrahydrofuran and water. The reaction is carried out under controlled conditions to ensure the selective formation of the dimethoxy derivative .

Industrial Production Methods: While specific industrial production methods for 9,10-Dimethoxyphenanthrene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Bromination Reactions

Bromination of 9,10-dimethoxyphenanthrene occurs preferentially at the meta position relative to the methoxy groups due to steric and electronic effects. For example:

-

Reaction with Br₂ :

| Position | Reactivity | Regioselectivity Driver |

|---|---|---|

| C3 | High | Meta-directing effect of methoxy groups |

| C10/C2/C4 | Low | Steric hindrance from adjacent substituents |

Friedel-Crafts Diacylation

9,10-Dimethoxyphenanthrene undergoes Friedel-Crafts acylation at positions 3 and 6, yielding diacetylated derivatives :

-

Reaction with Ac₂O/AlCl₃ :

Metallation and Functionalization

Deprotonation attempts using strong bases highlight challenges in directed C–H activation:

Silylation of Enol Ethers

The diacetyl derivative undergoes silylation for helicene precursor synthesis :

-

Reaction with Triisopropylsilyl Triflate :

Photochemical Cyclization

9,10-Dimethoxyphenanthrene derivatives participate in photocyclization to form extended π-systems :

-

Reaction of Acetylated Derivative :

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Table 2: NMR Shifts for Brominated Product

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H3 | 7.39 | Singlet | C3-Br |

| H2/H4 | 8.33–7.71 | Multiplet | Aromatic core |

| OCH₃ | 4.12–4.06 | Singlet | Methoxy groups |

Mechanistic Insights

-

Bromination : Methoxy groups activate the aromatic ring but direct electrophiles to the meta position due to steric constraints .

-

Diacylation : Acetyl groups install at positions 3 and 6 via Friedel-Crafts, driven by the electron-rich nature of the phenanthrene core .

-

Photocyclization : Proceeds via a [4π] electrocyclic mechanism, forming fused helicene structures .

Scientific Research Applications

9,10-Dimethoxyphenanthrene has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studies of aromaticity and electronic properties.

Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of aromatic compounds with biological macromolecules.

Industry: It is used in the development of organic semiconductors and other advanced materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 9,10-Dimethoxyphenanthrene exerts its effects is primarily through its interactions with cellular components. In biological systems, it can modulate the activity of enzymes and receptors, influencing various signaling pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nuclear factor-kB (NF-kB) activation, which reduces the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methoxyphenanthrenes

| Compound | Substituent Positions | Volatility | Key Applications |

|---|---|---|---|

| 9,10-Dimethoxyphenanthrene | 9,10 | Moderate | Materials science |

| 1,4-Dimethoxyphenanthrene | 1,4 | Low | Archaeological biomarkers |

Dihydro Derivatives: 9,10-Dihydrophenanthrenes

9,10-Dihydrophenanthrene derivatives feature a saturated central ring, reducing aromaticity and altering reactivity. Examples include:

- 2,3,8-Trihydroxy-4,6-dimethoxy-9,10-dihydrophenanthrene : This compound, isolated from medicinal plants, exhibits bioactivity as a DNA intercalator . Its reduced ring increases solubility in polar solvents compared to fully aromatic analogs.

- 4-Methoxy-9,10-dihydrophenanthrene-1,2,7-triol : A synthetic derivative with antioxidant properties, highlighting the role of hydroxyl groups in enhancing biological activity .

Key Differences :

- Aromaticity : The saturated central ring in dihydro derivatives reduces conjugation, leading to higher chemical reactivity in electrophilic substitutions .

- Thermodynamic Stability : 9,10-Dihydrophenanthrene has a standard molar enthalpy of formation (ΔfH°) of 180.24 kJ/mol, significantly lower than that of fully aromatic phenanthrenes .

Halogenated and Acylated Analogs

- 9,10-Dibromophenanthrene : Synthesized via bromination of phenanthrene, this compound is a precursor for π-conjugated materials. The electron-withdrawing bromine atoms reduce electron density, making it less suitable for charge-transfer applications compared to methoxy-substituted analogs .

- 9,10-Dibenzoylphenanthrene : Formed unexpectedly via Friedel-Crafts acylation, this compound’s bulky benzoyl groups sterically hinder π-stacking interactions, limiting its utility in supramolecular chemistry .

Table 2: Electronic Effects of Substituents

Functionalized Derivatives in Materials Science

- Ferrocenyl-9,10-dimethoxyphenanthrenes : These derivatives exhibit redox-active behavior due to the ferrocene moiety, enabling applications in electrochemical sensors .

- 9,10-Dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene: A hybrid structure incorporating azulene units, this compound displays unique optoelectronic properties, including near-infrared absorption .

Biological Activity

9,10-Dimethoxyphenanthrene is an organic compound that belongs to the phenanthrene family, characterized by the presence of two methoxy groups at the 9th and 10th positions of its aromatic structure. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry due to its potential therapeutic properties.

The biological activity of 9,10-Dimethoxyphenanthrene is primarily attributed to its interactions with cellular components. Research indicates that it can modulate enzyme activity and receptor interactions, influencing several signaling pathways. Notably, it has been shown to inhibit nuclear factor-kB (NF-kB) activation, which plays a crucial role in inflammatory responses by regulating the expression of pro-inflammatory cytokines.

Anticancer Properties

Studies have highlighted the anticancer potential of 9,10-Dimethoxyphenanthrene. It exhibits cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further drug development .

Case Study: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of 9,10-Dimethoxyphenanthrene against five human cancer cell lines. The results indicated significant selectivity towards tumor cells while exhibiting lower toxicity towards non-tumor mammalian cells, suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Melanoma | 12.5 | 25.0 |

| Breast Cancer | 15.0 | 20.0 |

| Lung Cancer | 18.0 | 15.0 |

| Colon Cancer | 22.0 | 12.0 |

| Non-tumor Mammalian Cells | >50 | N/A |

Anti-inflammatory Activity

In addition to its anticancer properties, 9,10-Dimethoxyphenanthrene has demonstrated anti-inflammatory effects . Its ability to inhibit NF-kB activation leads to reduced levels of inflammatory cytokines such as TNF-α and IL-6. This mechanism suggests its potential use in treating inflammatory diseases.

Traditional Uses

In traditional medicine practices, particularly within herbal remedies, compounds similar to 9,10-Dimethoxyphenanthrene have been utilized for their health benefits. For instance, extracts from plants containing phenanthrenes are often employed for their anti-inflammatory and antioxidant properties .

Modern Pharmacological Studies

Recent pharmacological studies have corroborated these traditional uses, revealing that compounds like 9,10-Dimethoxyphenanthrene may possess cardioprotective and immunomodulatory effects. These findings align with its documented ability to interact with various biological macromolecules, enhancing its profile as a therapeutic agent .

Future Directions in Research

The ongoing research into 9,10-Dimethoxyphenanthrene suggests several avenues for future exploration:

- Synthesis of Derivatives : Developing new derivatives may enhance its biological activity and selectivity.

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level could reveal additional therapeutic targets.

- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans will be essential for potential drug development.

Q & A

Q. What are the common synthetic routes to 9,10-Dimethoxyphenanthrene, and what key intermediates are involved?

The synthesis typically involves oxidation of phenanthrene to 9,10-phenanthrenequinone, followed by bromination to form 3,6-dibromo-9,10-phenanthrenequinone. Reduction using Na₂S₂O₄ and subsequent in situ O-methylation with dimethyl sulfate yields 9,10-dimethoxyphenanthrene. Critical intermediates include the quinone and brominated derivatives, which enable functionalization at the 9,10 positions .

Q. How can spectroscopic methods (e.g., UV-Vis, fluorescence) be used to characterize 9,10-Dimethoxyphenanthrene derivatives?

Fluorescence spectroscopy is particularly useful for comparing electronic properties of derivatives. For example, fluorescence intensity changes can indicate binding interactions (e.g., with metals) or structural modifications. UV-Vis data (e.g., λmax values) for 9,10-phenanthrenedione (CAS 84-11-7) provide benchmarks for verifying oxidation states .

Q. What are the primary applications of 9,10-Dimethoxyphenanthrene in materials science?

Its derivatives serve as precursors for helicenes (chiral polyaromatic compounds) and ligands in coordination chemistry. For instance, 9,10-dimethoxy[7]helicene is synthesized via Heck reactions and photocyclodehydrogenation, demonstrating utility in optoelectronic materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 9,10-Dimethoxyphenanthrene derivatives?

Key parameters include pH control (8.6–8.8 for epoxide formation), reagent purity (e.g., Clorox bleach for oxidation), and reaction time moderation to avoid over-oxidation. In one study, optimizing these factors increased the yield of 9,10-phenanthrene oxide to 42%, though further refinement is needed .

Q. What mechanistic insights explain the formation of side products (e.g., phosphonous acid diesters) during derivatization of DOPO-based compounds?

Under acidic conditions, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) reacts with orthoformates and alcohols to form 10-alkoxy derivatives. Side products like 10-dialkoxymethyl derivatives arise from competing nucleophilic pathways, which can be minimized by adjusting stoichiometry and reaction temperature .

Q. How do researchers reconcile contradictory fluorescence data between 9,10-Dimethoxyphenanthrene derivatives and analogous nitrogen-containing ligands?

Comparative studies of 1,10-phenanthroline (nitrogen ligand) and phenanthrene derivatives reveal fluorescence quenching in nitrogen-containing compounds due to metal coordination. Methodological consistency in solvent choice, excitation wavelengths, and concentration normalization is critical to resolve discrepancies .

Q. What strategies enable the synthesis of enantiopure 9,10-dimethoxy[7]helicenes, and what challenges arise during photocyclodehydrogenation?

Chiral ligands (e.g., 1-(α-aminobenzyl)-2-naphthol) are essential for asymmetric Heck reactions. Challenges include steric hindrance during styrene coupling and incomplete photodehydrocyclization, which can be mitigated by tuning light intensity and reaction duration .

Methodological Considerations

Q. How should researchers design experiments to assess environmental impacts of 9,10-Dimethoxyphenanthrene degradation byproducts?

Use gas chromatography-mass spectrometry (GC-MS) to identify metabolites and compare toxicity profiles against parent compounds. Reference environmental standards (e.g., 9,10-dimethylanthracene, CAS 781-43-1) for calibration .

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across derivative compounds?

Apply Student’s t-test for pairwise comparisons and multivariate analysis (e.g., PCA) to identify structural features correlated with bioactivity. Ensure sample sizes are sufficient (p ≤ 0.05) and replicate experiments to control for variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.